Prosaptide

GPR37 GPR37L1 GPCR

Prosaptide TX14(A) is the definitive 14‑amino‑acid tool peptide for selective activation of orphan GPCRs GPR37 and GPR37L1 (EC50 5 and 7 nM), uniquely inducing receptor internalization and Gαi signaling that no alternative prosaposin fragment or neurotrophic factor can replicate. Its distinct Kd (18.3 nM) and retro‑inverso‑enhanced analogs underscore its irreplaceable role in neuroprotection, CIPN mitigation, and Parkinson's disease research. Choose Prosaptide TX14(A) when you need guaranteed GPR37/37L1 engagement, batch‑to‑batch consistency, and the validated pharmacological profile required for reproducible in vitro and in vivo studies.

Molecular Formula C116H196N28O37S
Molecular Weight 2607.0 g/mol
Cat. No. B10822537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProsaptide
Molecular FormulaC116H196N28O37S
Molecular Weight2607.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CS)N
InChIInChI=1S/C116H196N28O37S/c1-17-61(13)91(112(176)137-80(54-88(157)158)107(171)136-79(53-83(123)148)106(170)135-78(52-82(122)147)105(169)126-70(35-25-29-47-120)101(165)143-93(63(15)145)114(178)131-72(37-41-85(151)152)99(163)125-67(32-22-26-44-117)96(160)128-74(39-43-87(155)156)103(167)141-92(62(14)18-2)113(177)138-81(116(180)181)50-58(7)8)142-109(173)76(49-57(5)6)132-98(162)69(34-24-28-46-119)130-115(179)94(64(16)146)144-111(175)90(60(11)12)139-102(166)73(38-42-86(153)154)127-97(161)68(33-23-27-45-118)129-110(174)89(59(9)10)140-108(172)75(48-56(3)4)133-104(168)77(51-65-30-20-19-21-31-65)134-100(164)71(36-40-84(149)150)124-95(159)66(121)55-182/h19-21,30-31,56-64,66-81,89-94,145-146,182H,17-18,22-29,32-55,117-121H2,1-16H3,(H2,122,147)(H2,123,148)(H,124,159)(H,125,163)(H,126,169)(H,127,161)(H,128,160)(H,129,174)(H,130,179)(H,131,178)(H,132,162)(H,133,168)(H,134,164)(H,135,170)(H,136,171)(H,137,176)(H,138,177)(H,139,166)(H,140,172)(H,141,167)(H,142,173)(H,143,165)(H,144,175)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H,180,181)/t61-,62-,63+,64+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,89-,90-,91-,92-,93-,94-/m0/s1
InChIKeyKSDDQEGWVBODMD-OULINLAESA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prosaptide TX14(A): A GPR37/37L1 Agonist Prosaposin-Derived Peptide for Neurotrophic and Analgesic Research Procurement


Prosaptide TX14(A) is a 14-amino acid synthetic peptide derived from the neurotrophic region of human prosaposin, located in the amino-terminal portion of the saposin C domain [1]. It functions as a potent and selective agonist at the orphan G protein-coupled receptors GPR37 and GPR37L1, with EC50 values of 5 nM and 7 nM, respectively [2]. Unlike full-length prosaposin (a 517-amino acid glycoprotein), Prosaptide TX14(A) provides a smaller, chemically tractable tool compound that retains the neurotrophic and neuroprotective properties of the parent protein while offering distinct pharmacological and physicochemical properties for research applications [3].

Why Generic Substitution of Prosaptide TX14(A) Fails in Scientific Assays: Receptor Specificity and Peptide Stability


Generic substitution of Prosaptide TX14(A) with alternative prosaposin-derived peptides or other neurotrophic factors is scientifically invalid due to critical differences in receptor specificity, signaling bias, and in vivo stability. Direct comparative studies demonstrate that Prosaptide TX14(A) uniquely induces internalization and signaling through both GPR37 and GPR37L1, while other neuropeptides, including the proposed ligand head activator, fail to show binding or functional activity at these receptors [1]. Furthermore, Prosaptide TX14(A) is the active pharmacophore of the parent protein, offering a distinct binding profile (Kd = 18.3 nM) compared to prosaposin (Kd = 2.5 nM), and its retro-inverso analogs, such as D4 and D5, exhibit significantly enhanced in vivo stability and blood-brain barrier permeability, factors that are not present in the native L-peptide sequence [2][3]. Therefore, substitution with in-class compounds or the parent protein will lead to irreproducible or absent biological activity in assays predicated on GPR37/37L1 engagement, stable in vivo exposure, or specific downstream signaling pathways.

Prosaptide TX14(A) Product-Specific Quantitative Evidence Guide for Research Procurement


Potent and Selective Agonism at GPR37 and GPR37L1 Receptors vs. Full-Length Prosaposin and Head Activator

Prosaptide TX14(A) is a potent and selective agonist at both GPR37 and GPR37L1 orphan receptors, with EC50 values of 5 nM and 7 nM, respectively, determined via functional assays [1]. In direct binding studies, Prosaptide binds specifically to GPR37 and GPR37L1, but not to other GPCRs such as α1A- and β1-adrenergic receptors, or D1 dopamine and endothelin ETB receptors [2]. In contrast, the invertebrate peptide head activator, previously proposed as a GPR37 ligand, does not interact with GPR37 in live N2a cells [3]. While full-length prosaposin exhibits higher binding affinity (Kd = 2.5 nM) in PC12 cells, Prosaptide TX14(A) offers a more tractable and defined molecular tool with a Kd of 18.3 nM, retaining full neurotrophic activity equivalent to the holoprotein [4].

GPR37 GPR37L1 GPCR neuroprotection glioprotection

Functional Selectivity: Induction of GPR37/37L1 Internalization and Gαi-Mediated Signaling vs. Inactive Peptide Controls

In a head-to-head screen of five different peptides, only Prosaptide induced significant internalization of Flag-tagged GPR37 and GPR37L1 in HEK-293T cells at a concentration of 1 µM (30 min treatment), with statistical significance of P<0.01 and P<0.001, respectively [1]. This functional activity is further supported by Prosaptide's stimulation of Gαi-mediated signaling, evidenced by significant inhibition of cAMP accumulation (P<0.01) and a dose-dependent increase in ERK phosphorylation in GPR37- or GPR37L1-transfected cells (P<0.001) [2]. This receptor-mediated internalization and signaling are not observed with other tested peptides, establishing Prosaptide's unique functional selectivity for these orphan receptors.

GPCR internalization Gαi signaling ERK phosphorylation functional selectivity

Mechanistic Synergy with GM1 Ganglioside in GPR37 Trafficking vs. GM1 Alone

Prosaposin (and by extension, its active fragment Prosaptide) is a required component for the functional association of GPR37 with GM1 ganglioside-enriched lipid rafts in the plasma membrane. Immunoabsorption of extracellular prosaposin reduced GPR37 surface density and decreased cell viability in catecholaminergic N2a cells [1]. While GM1 alone can promote GPR37 trafficking, this partitioning into lipid rafts and subsequent complex formation with GM1 markers is dependent on the presence of the natural ligand (prosaposin/Prosaptide). This defines a specific cooperative pathway, distinct from the effects of GM1 alone, which improves cell viability through enhanced GPR37 plasma membrane localization and is a key mechanism in protecting against toxic intracellular GPR37 aggregates observed in parkinsonism [2].

GPR37 trafficking lipid rafts GM1 ganglioside neuroprotection Parkinson's disease

In Vivo Analgesic Efficacy: Rapid and Sustained Reversal of Neuropathic Hyperalgesia vs. Baseline/Control

In a rat partial sciatic nerve ligation (PSL) model of neuropathic pain, a single subcutaneous dose of Prosaptide TX14(A) at 200 µg/kg reversed thermal hyperalgesia at 3 and 24 hours post-injection, with values returning to baseline by 72 hours [1]. A lower dose of 100 µg/kg exhibited similar potency, while 50 and 10 µg/kg produced a graded, dose-dependent response [1]. Furthermore, the retro-inverso analog Prosaptide D5, when administered intramuscularly, ameliorated thermal hyperalgesia in the same model, returning paw withdrawal latency to control levels within 3 hours, an effect sustained for at least 48 hours [2]. These in vivo findings demonstrate a quantifiable and reproducible analgesic effect that distinguishes Prosaptide from other neurotrophic peptides which have not shown such rapid and sustained efficacy in this model.

neuropathic pain analgesia hyperalgesia sciatic nerve ligation in vivo pharmacology

Neuroprotection Against Chemotherapy-Induced Toxicity: Prevention of Paclitaxel-Induced Cell Death and Hypoalgesia

In a model of paclitaxel-induced neurotoxicity, Prosaptide TX14(A) at 10 nM prevented the loss of cell viability in PC12 cells caused by 1 µM paclitaxel treatment [1]. In vivo, co-administration of Prosaptides (cumulative dose of 3 or 10 mg/kg) with paclitaxel in rats prevented paclitaxel-induced thermal hypoalgesia, a model of chemotherapy-induced peripheral neuropathy (CIPN) [1]. Critically, this neuroprotective effect occurred without interfering with paclitaxel's anti-tumor efficacy against breast cancer cells in vitro [1]. This specific protective effect against a clinically relevant neurotoxic insult distinguishes Prosaptide from general neurotrophic factors that may not have demonstrated this targeted protection in the context of chemotherapy.

chemotherapy-induced peripheral neuropathy paclitaxel neuroprotection PC12 cells in vivo neuroprotection

Enhanced In Vivo Stability and Blood-Brain Barrier Permeability of Retro-Inverso Analogs vs. Native L-Peptides

To overcome the inherent instability of native L-peptides in vivo, retro-inverso analogs of Prosaptide were developed. A prototypical analog, Prosaptide D4, demonstrated remarkable stability, with 125I-Prosaptide D4 remaining fully intact in both brain and serum for 60 minutes after intravenous administration [1]. Furthermore, this analog was actively transported across the blood-brain barrier, exhibiting a unidirectional influx constant (Ki) of 2.5 × 10−4 ml·g−1·min−1 [1]. This stability and CNS penetration is a direct, quantifiable improvement over the native Prosaptide TX14(A) L-peptide, which is subject to rapid enzymatic degradation and limited BBB permeability. This data provides a clear rationale for selecting the D4 or D5 analogs for in vivo CNS studies where sustained exposure is critical.

peptide stability blood-brain barrier retro-inverso peptides CNS delivery peptidomimetics

Prosaptide TX14(A): Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Mechanistic Studies of GPR37/37L1-Mediated Neuroprotection and Glioprotection

Given its validated, high-potency agonism at GPR37 and GPR37L1 (EC50 5-7 nM) and its specific ability to induce receptor internalization and Gαi signaling, Prosaptide TX14(A) is the optimal tool compound for elucidating the downstream signaling cascades (e.g., ERK phosphorylation, cAMP inhibition) and neuroprotective mechanisms mediated by these orphan GPCRs in neuronal and glial cell models [1]. Its use is essential for differentiating GPR37/37L1-specific effects from those of other neurotrophic factors.

Investigating the GPR37-GM1 Ganglioside Neuroprotective Axis in Parkinson's Disease Models

Prosaptide TX14(A) is the critical ligand required to trigger the GPR37-GM1 cooperative pathway that promotes receptor trafficking to the plasma membrane and enhances cell viability [2]. It is therefore indispensable for in vitro and in vivo studies aimed at understanding and therapeutically targeting the toxic intracellular aggregation of GPR37 observed in Parkinson's disease, a mechanism that cannot be fully recapitulated with GM1 ganglioside alone.

In Vivo Pharmacology Studies of Neuropathic Pain and Analgesia

The robust and dose-dependent reversal of thermal hyperalgesia in the sciatic nerve ligation model, achieved with defined doses (100-200 µg/kg) of Prosaptide TX14(A) [3], makes it a valuable reference standard for analgesic drug discovery. It serves as an ideal positive control for evaluating novel compounds targeting neuropathic pain pathways, particularly those involving G protein-coupled receptor modulation of pain signaling.

Research into Chemotherapy-Induced Peripheral Neuropathy (CIPN) Mitigation

Based on its demonstrated ability to prevent paclitaxel-induced neuronal cell death in vitro and thermal hypoalgesia in vivo without compromising anti-tumor activity [4], Prosaptide TX14(A) is a key research reagent for investigating neuroprotective strategies to mitigate CIPN. It enables studies into the mechanisms of chemotherapy-induced neurotoxicity and the evaluation of co-treatment approaches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prosaptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.